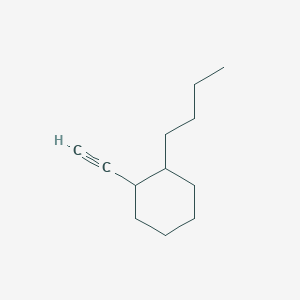

1-Butyl-2-ethynylcyclohexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61786-28-5 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

1-butyl-2-ethynylcyclohexane |

InChI |

InChI=1S/C12H20/c1-3-5-8-12-10-7-6-9-11(12)4-2/h2,11-12H,3,5-10H2,1H3 |

InChI Key |

UJHAEVJPVUZMMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCCCC1C#C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butyl 2 Ethynylcyclohexane and Analogous Architectures

Direct Synthesis of 1-Butyl-2-ethynylcyclohexane

Direct synthesis routes aim to construct the target molecule through convergent or linear sequences where the key substituents are introduced onto the cyclohexane (B81311) framework. These methods can be broadly categorized by the order in which the butyl and ethynyl (B1212043) groups are incorporated.

Construction of the Cyclohexane Ring with Pre-existing Substituents

Building the cyclohexane ring with the butyl group and a precursor to the ethynyl moiety already attached is a powerful strategy. Methods like the Diels-Alder reaction can be employed to form a cyclohexene (B86901) derivative, which can then be modified to yield the final product. For instance, a diene incorporating the butyl group could react with a dienophile containing a masked ethynyl group. Subsequent hydrogenation and functional group manipulation would lead to this compound.

Another approach involves the use of ring-closing metathesis (RCM) on a diene precursor that already contains the necessary carbon skeleton and functional groups for both the butyl and ethynyl substituents. While versatile, this approach requires the synthesis of a complex acyclic precursor. More commonly, syntheses of 1,2-disubstituted cyclohexanes start from simpler cyclic precursors. synarchive.comorganic-chemistry.org

Introduction of the Ethynyl Moiety onto Butylcyclohexane (B157738) Scaffolds

A common and effective strategy involves the introduction of the ethynyl group onto a pre-existing butylcyclohexane scaffold. This is typically achieved by converting a carbonyl group at the C2 position into an alkyne. A logical starting material for this approach is 2-butylcyclohexanone.

One of the most reliable methods for this one-carbon homologation is the Corey-Fuchs reaction . organic-chemistry.orgwikipedia.org This two-step process begins with the reaction of an aldehyde (or ketone) with a phosphine-ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene. jk-sci.com Subsequent treatment with a strong base, such as n-butyllithium, induces elimination and metal-halogen exchange to yield the terminal alkyne. alfa-chemistry.com

Alternatively, the Seyferth-Gilbert homologation provides a one-pot method to convert aldehydes or ketones directly into alkynes. synarchive.comwikipedia.org This reaction utilizes an α-diazophosphonate reagent, such as the Ohira-Bestmann reagent, which reacts with the carbonyl group under basic conditions to form the alkyne. organic-chemistry.org This method is often preferred for its milder conditions and applicability to base-sensitive substrates.

A hypothetical reaction scheme starting from 2-butylcyclohexanecarbaldehyde is presented below.

Scheme 1: Synthesis via Corey-Fuchs Reaction

(Image is a placeholder for a chemical reaction diagram)

| Step | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | CBr₄, PPh₃, Zn, CH₂Cl₂ | 1-Butyl-2-(2,2-dibromovinyl)cyclohexane | ~85 | organic-chemistry.org, jk-sci.com |

| 2 | n-BuLi (2.2 eq.), THF, -78 °C to rt | This compound | ~90 | wikipedia.org |

Alkylation Strategies for Butyl Chain Introduction

An alternative and highly convergent approach is the alkylation of a terminal alkyne. masterorganicchemistry.com This method begins with a commercially available or easily synthesized ethynylcyclohexane. The terminal alkyne proton is sufficiently acidic (pKa ≈ 25) to be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium, to form a nucleophilic acetylide anion. masterorganicchemistry.com

This acetylide anion can then participate in a nucleophilic substitution (SN2) reaction with a primary alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, to form the new carbon-carbon bond, yielding the internal alkyne product. libretexts.orglibretexts.org It is crucial to use a primary alkyl halide, as secondary or tertiary halides will predominantly lead to elimination (E2) products due to the strong basicity of the acetylide anion. masterorganicchemistry.com

Scheme 2: Synthesis via Acetylide Alkylation

(Image is a placeholder for a chemical reaction diagram)

| Step | Reagents and Conditions | Substrate | Alkylating Agent | Yield (%) | Reference |

| 1 | NaNH₂, liq. NH₃ | Ethynylcyclohexane | - | >95 (anion formation) | masterorganicchemistry.com |

| 2 | - | Ethynylcyclohexylide anion | 1-Iodobutane | ~75-85 | uib.no |

| Overall | 1. n-BuLi, THF; 2. 1-Bromobutane | Ethynylcyclohexane | 1-Bromobutane | ~70-80 | libretexts.org, libretexts.org |

Stereoselective Synthesis of this compound

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of the two chiral centers at C1 and C2. This can be achieved through enantioselective and diastereoselective strategies.

Enantioselective Approaches for Chiral Centers

Achieving enantioselectivity requires the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other.

One powerful method is the asymmetric hydrogenation of a prochiral cyclohexene precursor. nih.gov For example, a 1-butyl-2-ethynylcyclohexene could be synthesized and then subjected to a catalytic, asymmetric partial hydrogenation of the endocyclic double bond using a chiral transition-metal catalyst (e.g., Iridium-based catalysts with chiral phosphine (B1218219) ligands) to set the stereochemistry at C1 and C2. researchgate.net Further reduction of the alkyne would be needed if the starting material was a diene.

Another strategy involves an asymmetric Michael addition to a cyclohexenone derivative, followed by trapping of the enolate and subsequent conversion to the ethynyl group. Alternatively, an asymmetric alkylation or ethynylation of a ketone, guided by a chiral catalyst, can establish the initial stereocenter. Nickel-catalyzed hydroalkylation processes have also emerged as a method for the enantioselective synthesis of 1,2-disubstituted cycloalkanes. nih.gov

Diastereoselective Control in Ring Substitutions

Diastereoselective synthesis aims to control the relative stereochemistry (cis vs. trans) of the two substituents. In the context of this compound, this involves controlling the approach of a reagent to a cyclohexane ring that already contains one of the substituents.

For instance, in the ethynylation of 2-butylcyclohexanone, the pre-existing butyl group will influence the trajectory of the incoming ethynylating agent. The bulky butyl group will preferentially occupy the equatorial position in the chair conformation of the cyclohexane ring to minimize steric strain. Nucleophilic attack on the carbonyl carbon will then typically occur from the less hindered axial face, leading to the formation of the trans diastereomer as the major product. The degree of diastereoselectivity is dependent on the steric bulk of both the substituent and the attacking nucleophile. Studies on the addition of various nucleophiles to 2-alkylcyclohexanones have shown that this substrate control can lead to high diastereomeric ratios. researchgate.netorganic-chemistry.org

Similarly, in the alkylation of a chiral 2-ethynylcyclohexanol derivative, the resident hydroxyl group (or a protected version) can direct the incoming butyl group via a chelation-controlled or sterically-controlled mechanism to afford a specific diastereomer. nih.govorganic-chemistry.org

| Reaction | Substrate | Reagent | Key Condition | Major Product Diastereomer | d.r. (trans:cis) | Reference |

| Nucleophilic Ethynylation | 2-Butylcyclohexanone | Li-C≡C-TMS | CeCl₃, THF, -78°C | trans-1-Butyl-2-(trimethylsilylethynyl)cyclohexanol | >10:1 | researchgate.net |

| Asymmetric Hydrogenation | 1-Butyl-2-ethynylcyclohexene | H₂, [Ir(COD)L*]PF₆ | CH₂Cl₂, 50 bar | cis-1-Butyl-2-ethynylcyclohexane | >99% cis, >99% ee | nih.gov, researchgate.net |

(d.r. = diastereomeric ratio; ee = enantiomeric excess; L = chiral ligand)*

Cis/Trans Isomer Control

The spatial arrangement of substituents on a cyclohexane ring is defined as cis (on the same side) or trans (on opposite sides). libretexts.org Achieving control over this isomerism is a key objective in the synthesis of molecules like this compound. The stability of these isomers often differs, with trans isomers generally being more thermodynamically stable than their cis counterparts due to reduced steric strain. wikipedia.org

Synthetic approaches to control cis/trans isomerism often rely on the stereochemistry of the starting materials or the reaction mechanism. For instance, the hydrogenation of a substituted cyclohexene precursor can lead to a predominance of the cis product. One established method involves the low-pressure hydrogenation of p-toluic acid to yield cis-4-methylcyclohexanecarboxylic acid. wmich.edu Conversely, a trans isomer can sometimes be obtained from the corresponding cis isomer through equilibration, for example, by heating with dry hydrogen chloride. wmich.edu

Modern techniques offer more sophisticated control. A notable strategy involves the catalytic isomerization of cis-1,2-diols to the more thermodynamically stable trans-diequatorial-1,2-diols using photoredox catalysis with triphenylsilanethiol (B78806) (Ph₃SiSH). nih.gov This method is highly chemoselective and leverages a reversible hydrogen atom transfer pathway. nih.gov Such strategies could potentially be adapted for the synthesis of trans-1-butyl-2-ethynylcyclohexane from a corresponding cis-diol precursor, followed by functional group manipulation to introduce the ethynyl group.

Another innovative approach is the use of chain-walking catalysis on substituted methylenecyclohexanes, which allows for the synthesis of thermodynamically disfavored cis-1,2-disubstituted cyclohexanes with excellent kinetic stereocontrol. researchgate.netmagtech.com.cn This method's success hinges on the initial introduction of a bulky boron ester group that directs the stereochemical outcome. researchgate.netmagtech.com.cn

Catalytic Strategies in this compound Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules. Transition metal catalysis, in particular, has been instrumental in forming the C(sp³)–C(sp) bond present in this compound.

Transition Metal-Catalyzed Coupling Reactions

The Sonogashira cross-coupling reaction is a premier method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While traditionally used for C(sp²)–C(sp) bond formation, recent advancements have extended its utility to the more challenging coupling of non-activated alkyl electrophiles, which is necessary for synthesizing compounds like this compound. thieme-connect.com

Nickel-catalyzed Sonogashira couplings have emerged as a powerful alternative, enabling the reaction of alkyl halides with terminal alkynes. thieme-connect.com For instance, a nickel complex with a [P,S] bidentate ligand, in conjunction with a CuI co-catalyst, has been shown to efficiently couple various alkyl halides with terminal alkynes. thieme-connect.com A potential route to this compound could involve the coupling of a 1-butyl-2-halocyclohexane with a protected acetylene (B1199291) equivalent, such as trimethylsilylacetylene, followed by deprotection. libretexts.org The diastereoselectivity of such couplings has been investigated, with highly diastereoselective outcomes reported for the cross-coupling of racemic 4- or 3-substituted cyclohexyl iodides with terminal alkynes. thieme-connect.comresearchgate.net

Other transition-metal-catalyzed methods, such as Hiyama cross-coupling, which pairs organosilanes with organic halides, also present viable synthetic routes. mdpi.com

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Ni-complex/[P,S] ligand + CuI | Alkyl halides + Terminal alkynes | Efficient for non-activated alkyl halides. | thieme-connect.com |

| Sonogashira Coupling | Pd/C + CuI + PPh₃ | Aryl bromides + Terminal alkynes | Uses a heterogeneous palladium catalyst. | acs.org |

| Hiyama Coupling | Ni-catalyst | Cyclohexyl iodide + Phenyl trifluorosilane | Alternative to Sonogashira for C-C bond formation. | mdpi.com |

| Alkynylation | AuCl | Indoles + TIPS–EBX | Direct alkynylation of C-H bonds. | epfl.ch |

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major branch of synthetic chemistry, complementing metal-based catalysis. nih.govresearchgate.net For the synthesis of scaffolds like this compound, organocatalytic methods for C-C bond formation are of significant interest. mdpi.com

While direct organocatalytic alkynylation of an unactivated C(sp³)-H bond on a cyclohexane ring remains a formidable challenge, organocatalysts have been successfully employed in domino reactions to construct highly substituted cyclohexane rings. mdpi.com For example, a Michael/Michael/Henry cascade reaction using a single chiral organocatalyst can create cyclohexanes with multiple stereogenic centers. mdpi.com Such a strategy could, in principle, be adapted to build a cyclohexane core that is later functionalized to introduce the butyl and ethynyl groups.

More recently, visible-light-induced, transition-metal-free alkynylation of alkyl pinacol (B44631) boronates has been demonstrated using an organic photocatalyst like 4CzIPN. chinesechemsoc.orgchinesechemsoc.org This method involves the activation of a tetra-coordinated boron species formed by adding a simple base like sodium methoxide. chinesechemsoc.orgchinesechemsoc.org A synthetic pathway could thus be envisioned where a 1-butylcyclohexyl pinacol boronate is coupled with an alkynyl sulfone to generate the target molecule.

Chemo- and Regioselective Preparations

Many synthetic routes involve substrates with multiple reactive sites. Chemoselectivity (differentiating between functional groups) and regioselectivity (differentiating between positions) are therefore crucial. In the context of this compound synthesis, this could involve the selective reaction at C2 in the presence of other potentially reactive C-H bonds on the cyclohexane ring, or the selective functionalization of one halide over another in a di-halogenated precursor. libretexts.org

For instance, in the Sonogashira coupling of a di-halogenated substrate, the reaction typically occurs at the site with the more reactive halide (I > Br > Cl). libretexts.org When the halides are identical, the reaction favors the more electrophilic position. libretexts.org

Tandem reactions catalyzed by metals like iridium have been developed for the atom-economical synthesis of substituted cyclohexenes from 1,5-diols. nih.govacs.orgox.ac.uk These reactions often exhibit high chemo- and regioselectivity, proceeding through cascades like acceptorless dehydrogenation followed by a researchgate.netacs.org-hydride shift. nih.govacs.orgox.ac.uk While these methods yield cyclohexenes, the products can serve as versatile intermediates that can be subsequently reduced and functionalized to access the desired saturated cyclohexane structure.

Spectroscopic and Physical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for confirming the structure and determining the stereochemistry of the isomers.

¹H NMR: The spectrum would show characteristic signals for the butyl group (a triplet around 0.9 ppm for the CH₃ and multiplets between 1.2-1.6 ppm for the CH₂ groups). The acetylenic proton (≡C-H) would appear as a sharp singlet around 2.0-2.5 ppm. The protons on the cyclohexane (B81311) ring would appear as a complex series of multiplets between 1.0 and 2.5 ppm. The chemical shifts and coupling constants of the protons at C1 and C2 would be diagnostic for distinguishing between cis and trans isomers. acs.org

¹³C NMR: The spectrum would show two distinct signals for the alkyne carbons (around 70 and 85 ppm). Signals for the four carbons of the butyl group and the six carbons of the cyclohexane ring would also be present. The exact chemical shifts would differ slightly between the cis and trans isomers due to their different steric environments. researchgate.net

Cross-Coupling Reactions

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹ corresponding to the stretching of the terminal alkyne C-H bond. pressbooks.puborgchemboulder.comlibretexts.org

C≡C Stretch: A weaker, sharp absorption should appear in the range of 2100-2140 cm⁻¹, which is characteristic of a terminal alkyne's carbon-carbon triple bond stretch. orgchemboulder.comlibretexts.org

C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ will be present due to the C-H stretching vibrations of the cyclohexane and butyl groups. wiley.com

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and analyze fragmentation patterns.

Molecular Ion: The molecular ion peak (M⁺) would be observed at m/z = 164, corresponding to the molecular formula C₁₂H₂₀.

Fragmentation: Common fragmentation patterns for alkylcyclohexanes include the loss of the alkyl side chains. Therefore, a significant peak would be expected at m/z = 107, corresponding to the loss of a butyl radical (•C₄H₉). Fragmentation of the alkyne would likely involve cleavage at the propargylic position. chemguide.co.uklibretexts.orglibretexts.org The fragmentation of the cyclohexane ring itself can also lead to a complex pattern of smaller fragments. youtube.com

Physical Parameters (Boiling Point, Density, etc.)

Directly measured physical properties for this compound are not available. The table below provides estimated values based on data for other C₁₂H₂₀ hydrocarbons and related substituted cyclohexanes. libretexts.orgnih.govnih.govengineeringtoolbox.com

| Property | Estimated Value |

| Molecular Formula | C₁₂H₂₀ |

| Molecular Weight | 164.29 g/mol |

| Boiling Point | ~210-220 °C |

| Density | ~0.85 g/mL |

| Solubility | Insoluble in water; soluble in common organic solvents. openochem.org |

Mechanistic Investigations of Reactions Involving 1 Butyl 2 Ethynylcyclohexane

Elucidation of Reaction Pathways and Intermediates

Understanding the stepwise molecular events is crucial for optimizing reaction conditions and developing new synthetic methodologies. For reactions involving 1-Butyl-2-ethynylcyclohexane, this involves identifying the precise sequence of bond-making and bond-breaking events and characterizing any transient species formed during the reaction.

In many transition-metal-catalyzed reactions of terminal alkynes, the oxidative addition or the insertion of the alkyne into a metal-ligand bond is often the rate-limiting step. rsc.orgresearchgate.netnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can also provide valuable insights into the energy profile of a reaction, helping to identify the transition state with the highest energy barrier, which corresponds to the RDS. rsc.orgresearchgate.netacs.orgrsc.org

Reactions often proceed through short-lived, high-energy intermediates known as transient species. The direct observation and characterization of these species provide compelling evidence for a proposed reaction mechanism. In the context of reactions with this compound, these could include:

Metal-acetylide complexes: In many copper-, rhodium-, or palladium-catalyzed reactions, the terminal alkyne proton is acidic enough to be removed by a basic ligand or metal complex, forming a metal-acetylide species. beilstein-journals.orgacs.orgsioc-journal.cn These are often key intermediates in coupling reactions.

Vinylidene and metallacycle intermediates: In some rhodium- and ruthenium-catalyzed reactions, the alkyne can rearrange to a vinylidene ligand upon coordination to the metal center. rsc.org Subsequent reactions can lead to the formation of metallacyclic intermediates. nih.gov

Carbocationic intermediates: In electrophilic addition reactions, such as hydration, the protonation of the triple bond of this compound would lead to a vinyl carbocation. chemistrysteps.comchemistrysteps.com The stability of this intermediate would influence the regioselectivity of the addition.

The characterization of these transient species can sometimes be achieved using advanced spectroscopic techniques under specific reaction conditions, such as low-temperature NMR. researchgate.net

Experimental Approaches to Mechanistic Studies

A variety of experimental techniques are employed to gather evidence and build a comprehensive picture of a reaction mechanism.

The kinetic isotope effect (KIE) is a powerful tool for probing the nature of the transition state of the rate-determining step. libretexts.orgcore.ac.ukprinceton.edu It is determined by comparing the rate of a reaction using a substrate with a heavier isotope (e.g., deuterium (B1214612), D) to the rate of the same reaction with the normal, lighter isotope (e.g., hydrogen, H). A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken or formed in the RDS. A secondary KIE (kH/kD ≈ 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking/formation in the RDS. princeton.edu

For a hypothetical base-catalyzed proton abstraction from this compound, a significant primary KIE would be expected if the C-H bond cleavage is the rate-determining step.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Deprotonation of this compound

| Substrate | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| This compound | 2.5 x 10⁻⁴ | 5.8 | C-H bond cleavage is likely the rate-determining step. |

| 1-Butyl-2-(ethynyl-d)-cyclohexane | 4.3 x 10⁻⁵ |

This data is hypothetical and for illustrative purposes.

Deuterium labeling studies are invaluable for tracing the pathways of atoms throughout a reaction. researchgate.netresearchgate.netrsc.orgmdpi.com By strategically placing deuterium atoms in the reactants or using deuterated solvents, one can determine the origin of specific atoms in the final product. For example, in a metal-catalyzed hydrofunctionalization of this compound, using a deuterated reagent (e.g., D₂O instead of H₂O in a hydration reaction) can reveal whether the hydrogen atoms in the product originate from the reagent or from another source. acs.org

Table 2: Hypothetical Deuterium Labeling Experiment for the Hydration of this compound

| Reactant | Deuterium Source | Product | % Deuterium Incorporation | Mechanistic Insight |

| This compound | D₂O | 1-Butyl-1-acetylcyclohexane-d | >95% at the methyl group | The hydrogen on the methyl group of the ketone product comes from the water (solvent). |

This data is hypothetical and for illustrative purposes.

The real-time monitoring of a reaction using spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy can provide a wealth of information about the disappearance of reactants, the appearance of products, and the presence of any observable intermediates. mdpi.comacs.orgcardiff.ac.uknih.govanton-paar.com For instance, in a reaction of this compound, the characteristic C≡C-H stretching frequency in the IR spectrum (around 3300 cm⁻¹) would decrease in intensity as the reaction progresses, while new signals corresponding to the product would appear.

Table 3: Key Spectroscopic Handles for Monitoring a Hypothetical Reaction of this compound

| Spectroscopic Technique | Analyte | Key Signal to Monitor | Change During Reaction |

| IR Spectroscopy | This compound | ~3300 cm⁻¹ (C≡C-H stretch) | Disappearance |

| ¹H NMR Spectroscopy | This compound | ~2.0 ppm (alkynyl proton) | Disappearance |

| ¹H NMR Spectroscopy | Product (e.g., ketone) | ~2.1 ppm (methyl ketone protons) | Appearance |

| ¹³C NMR Spectroscopy | This compound | ~85 ppm, ~68 ppm (alkynyl carbons) | Disappearance |

This data is hypothetical and for illustrative purposes.

Control Experiments

To unravel the intricate mechanisms of reactions involving this compound, a series of carefully designed control experiments are essential. These experiments help to validate proposed mechanisms, identify key intermediates, and determine the influence of various reaction components.

In the context of metal-catalyzed reactions, such as copper-catalyzed multicomponent cascades, control experiments are fundamental. For instance, to ascertain the source of hydrogen atoms in a potential product, deuterium-labeling experiments can be performed. In a typical setup, the reaction would be conducted in the presence of a deuterium source like D₂O. chinesechemsoc.org The incorporation of deuterium into the product molecule, and the specific positions of incorporation, can confirm whether hydrogen is sourced from the solvent system or through an intramolecular migration process. chinesechemsoc.org

Another critical set of control experiments involves the systematic evaluation of catalysts. In a hypothetical copper-catalyzed annulation reaction involving this compound, various copper salts (e.g., CuCl₂, Cu(OTf)₂, Cu(OAc)₂) and even other metals known for their alkynophilicity, like silver compounds, would be tested. chinesechemsoc.orgwhiterose.ac.uk This screening helps to identify the most effective catalyst and provides data on how different metal salts and their counter-ions affect reaction yield and selectivity. chinesechemsoc.orgwhiterose.ac.uk The results of such experiments are often presented in a tabular format for clear comparison.

| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | Toluene | 110 | No Reaction |

| 2 | CuCl₂ | Toluene | 110 | 85 |

| 3 | Cu(OTf)₂ | Toluene | 110 | 78 |

| 4 | CuOAc | Toluene | 110 | 65 |

| 5 | AgOTf | Toluene | 110 | 42 |

Furthermore, to probe for the involvement of radical pathways, the reaction can be run in the presence of radical scavengers like 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO) or 1,1-diphenylethylene (B42955) (DPE). rsc.org A significant decrease in reaction yield in the presence of these scavengers would suggest a radical-mediated mechanism. rsc.org Similarly, testing potential intermediates under the standard reaction conditions is a crucial step. For example, if a specific branched amide is proposed as an intermediate in a domino carbonylation reaction, synthesizing this compound and subjecting it to the reaction conditions can validate its role in the catalytic cycle. nih.govacs.org If it converts to the final product, it supports its position along the reaction pathway. nih.govacs.org

Computational and Theoretical Mechanistic Studies

Computational chemistry provides a powerful lens to view reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimentation alone. For reactions involving this compound, theoretical studies can map out energy landscapes, characterize fleeting transition states, and simulate the dynamic behavior of molecules.

Density Functional Theory (DFT) Calculations for Energy Landscapes

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govabinit.org It is a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. mdpi.com DFT calculations are employed to map the potential energy surface of a reaction, identifying the relative energies of reactants, intermediates, transition states, and products. mdpi.comnih.gov

The process begins by optimizing the geometries of all proposed species in the catalytic cycle. Functionals like B3LYP or WB97XD2 are commonly used, paired with appropriate basis sets (e.g., 6-311G(d,p)) to achieve reliable results. whiterose.ac.ukmdpi.com The choice of functional is critical, as different functionals can yield varying results, with estimated errors for common functionals like B3LYP being around 2–3 kcal/mol for standard molecule sets. nih.gov Solvation effects are often included using models like the Polarizable Continuum Model (PCM) to better simulate the reaction environment. mdpi.com

By calculating the Gibbs free energy (ΔG) for each stationary point on the energy landscape, a reaction profile can be constructed. This profile visualizes the energy barriers for each step, allowing for the identification of the rate-determining step—the step with the highest energy barrier. mdpi.com

| Step | Transformation | Calculated ΔG‡ (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants → Intermediate I | +15.2 | Initial C-C bond formation |

| 2 | Intermediate I → TS1 → Intermediate II | +21.5 | Rate-Determining Step: Cyclization |

| 3 | Intermediate II → TS2 → Product | +12.8 | Final rearrangement |

Transition State Characterization

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along a specific reaction coordinate. Characterizing the structure and energy of transition states is paramount to understanding a reaction's kinetics and mechanism.

Using DFT, transition state searches are performed to locate these fleeting structures. Once a candidate TS structure is found, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational analysis. mdpi.com This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for example, the stretching of a bond that is breaking and the forming of a new bond.

For instance, in a proposed copper-catalyzed cycloaddition, DFT calculations could be used to compare the energy barriers of transition states leading to different regioisomers. whiterose.ac.uk Theoretical investigations have shown that the coordination between the copper catalyst and the reactants in the transition state can significantly lower the energy barrier for one pathway over another, thus explaining the observed regioselectivity. whiterose.ac.uk

Molecular Dynamics Simulations of Reaction Processes

While DFT calculations are excellent for mapping static energy landscapes, Molecular Dynamics (MD) simulations provide insights into the dynamic evolution of a system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to watch processes like conformational changes, solvent reorganization, and the initial stages of molecular encounters that lead to a reaction. nih.govrsc.org

In the context of this compound, MD simulations could be used to study its conformational preferences in different solvents. The bulky butyl and the linear ethynyl (B1212043) groups influence the conformational equilibrium of the cyclohexane (B81311) ring. MD simulations can quantify the populations of different chair and boat conformations and the dynamics of their interconversion.

Furthermore, MD can be used to study the behavior of reactants in solution before a chemical reaction occurs. arxiv.org By simulating the system at a specific temperature, one can observe how reactant molecules diffuse, orient themselves, and interact with the catalyst and solvent molecules. rsc.org While simulating the entire course of a chemical reaction is computationally expensive and often requires specialized techniques (like ab initio MD or methods that sample rare events), these simulations can provide invaluable qualitative and quantitative data on the factors controlling the reaction dynamics. nih.govarxiv.org The simulations track atomic coordinates over time (picoseconds to nanoseconds), providing a virtual molecular microscope to observe the processes leading up to the chemical transformation. nih.gov

Stereochemical Aspects of 1 Butyl 2 Ethynylcyclohexane and Its Derivatives

Conformational Analysis of the Cyclohexane (B81311) Ring

The non-planar structure of the cyclohexane ring is fundamental to understanding the spatial arrangement of its substituents. The most stable arrangement is the chair conformation, which minimizes both angle strain and torsional strain. wikipedia.org

Chair Conformations and Ring Inversion Dynamics

Like unsubstituted cyclohexane, 1-butyl-2-ethynylcyclohexane exists predominantly in chair conformations. These conformations are not static; they rapidly interconvert at room temperature in a process known as ring flip or chair flip. wikipedia.orgupenn.edu During this inversion, axial bonds become equatorial and equatorial bonds become axial.

However, because the two substituents, butyl and ethynyl (B1212043), are different, the two chair conformers of any given stereoisomer are not energetically equivalent. wikipedia.org The ring inversion is an equilibrium process that favors the most stable conformation, which is the one that minimizes steric strain. The energy barrier for this inversion is influenced by the substituents. For 1,2-disubstituted cyclohexanes, repulsive interactions between the groups can be significant during the transition, potentially elevating the energy barrier compared to the parent cyclohexane. libretexts.org

A-Values and Conformational Preferences of Butyl and Ethynyl Substituents

To quantify the steric bulk of a substituent and its preference for the equatorial position, chemists use "A-values." The A-value represents the difference in Gibbs free energy (ΔG°) between a conformation where the substituent is in the axial position and the conformation where it is in the equatorial position. wikipedia.orgwikipedia.org A larger A-value signifies a stronger preference for the equatorial position to avoid destabilizing steric interactions. wikipedia.org

The n-butyl group has an A-value that is comparable to other straight-chain alkyl groups like ethyl (A-value ≈ 1.75-1.8 kcal/mol) and n-propyl (A-value ≈ 1.73 kcal/mol). acs.orgmasterorganicchemistry.com This is because the alkyl chain can orient itself away from the ring, minimizing additional steric strain beyond the initial ethyl fragment. In contrast, the ethynyl group (–C≡CH) is linear and relatively slim, resulting in a much smaller A-value, reported to be between 0.2 and 0.5 kcal/mol. libretexts.org

This significant difference in A-values dictates the conformational equilibrium. The butyl group, being considerably bulkier, has a much stronger preference for the equatorial position than the ethynyl group. libretexts.org In conformations where both cannot be equatorial, the one with the butyl group equatorial will be strongly favored.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0 |

| -C≡CH (Ethynyl) | ~0.2 - 0.5 |

| -CH₃ (Methyl) | ~1.7 |

| -CH₂CH₃ (Ethyl) | ~1.8 |

| -CH₂CH₂CH₂CH₃ (n-Butyl) | ~1.8 - 2.0 (estimated) |

| -CH(CH₃)₂ (Isopropyl) | ~2.2 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

1,3-Diaxial Interactions and Steric Effects

The primary source of steric strain for an axial substituent is the 1,3-diaxial interaction, a repulsive force between the axial group and the two other axial atoms (usually hydrogens) on the same side of the ring. libretexts.orglibretexts.org

Trans Isomer : The trans-1-butyl-2-ethynylcyclohexane can exist in two chair conformations: one with both substituents equatorial (e,e) and one with both substituents axial (a,a). The (e,e) conformer is significantly more stable as it avoids all major 1,3-diaxial interactions. libretexts.orglibretexts.org The (a,a) conformer would suffer severe steric strain from both the axial butyl group and, to a lesser extent, the axial ethynyl group, making its contribution to the equilibrium negligible. wikipedia.org

Cis Isomer : The cis-1-butyl-2-ethynylcyclohexane must have one substituent in an axial position and one in an equatorial position (a,e or e,a). wikipedia.org Two possible conformers exist in equilibrium: one with an axial butyl group and an equatorial ethynyl group, and the other with an equatorial butyl group and an axial ethynyl group. Given the much larger A-value of the butyl group, the conformation where the butyl group is equatorial and the ethynyl group is axial is heavily favored. The steric strain from an axial ethynyl group is minor due to its linear geometry, which allows it to point away from the axial hydrogens, minimizing repulsion. libretexts.org

Chiral Properties and Isomerism

The presence of two substituted carbon atoms (C1 and C2) on the cyclohexane ring introduces chirality into the molecule.

Stereoisomers (Enantiomers and Diastereomers)

This compound has two chiral centers at the carbon atoms bearing the substituents. Since the two substituents are different, the molecule is asymmetric, and a total of four stereoisomers can exist (2n where n=2). spcmc.ac.in These stereoisomers consist of two pairs of enantiomers.

cis-1-Butyl-2-ethynylcyclohexane : The cis isomer, where both substituents are on the same side of the ring, exists as a pair of enantiomers: (1R,2S)-1-butyl-2-ethynylcyclohexane and (1S,2R)-1-butyl-2-ethynylcyclohexane. Unlike 1,2-disubstituted cyclohexanes with identical substituents, the cis isomer of this compound is not a meso compound because there is no internal plane of symmetry. spcmc.ac.inlibretexts.org Each enantiomer rapidly interconverts between two chair conformations (axial-butyl/equatorial-ethynyl and equatorial-butyl/axial-ethynyl), but these conformations are diastereomeric to the conformations of the trans isomer. idc-online.com

trans-1-Butyl-2-ethynylcyclohexane : The trans isomer, with substituents on opposite sides of the ring, also exists as a pair of enantiomers: (1R,2R)-1-butyl-2-ethynylcyclohexane and (1S,2S)-1-butyl-2-ethynylcyclohexane. spcmc.ac.in Each of these enantiomers exists predominantly in the diequatorial conformation. libretexts.org

The cis enantiomeric pair are diastereomers of the trans enantiomeric pair.

Absolute Configuration Determination

Determining the absolute three-dimensional arrangement of atoms for each stereoisomer is crucial. Several methods can be employed:

Cahn-Ingold-Prelog (CIP) Rules : The absolute configuration at each chiral center (C1 and C2) can be assigned as either R or S using the CIP priority rules. This involves ranking the four groups attached to each chiral carbon based on atomic number and observing their orientation in space. stackexchange.com For C1, the priority would be: (1) the ethynyl-substituted C2, (2) the butyl group, (3) the C6 of the ring, and (4) the hydrogen atom. For C2, the priority would be: (1) the butyl-substituted C1, (2) the ethynyl group, (3) the C3 of the ring, and (4) the hydrogen atom.

X-ray Crystallography : This is the most definitive method for determining absolute configuration. It requires obtaining a high-quality single crystal of one of the enantiomers, often after derivatization with a heavy atom to observe anomalous dispersion (the Bijvoet method). students-hub.com Modern techniques like the crystalline sponge method can sometimes circumvent the need to crystallize the target molecule itself.

Chiroptical Methods : Techniques such as Vibrational Circular Dichroism (VCD) can determine the absolute configuration of a molecule in solution. This is achieved by comparing the experimental VCD spectrum with a spectrum calculated for a specific enantiomer (e.g., the R,R configuration) using computational methods. A match between the experimental and calculated spectra confirms the absolute configuration.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butylcyclohexane (B157738) |

| Ethylcyclohexane |

| n-Propylcyclohexane |

| Methylcyclohexane |

| Isopropylcyclohexane |

| tert-Butylcyclohexane |

| cis-1-Butyl-2-ethynylcyclohexane |

| trans-1-Butyl-2-ethynylcyclohexane |

| (1R,2S)-1-butyl-2-ethynylcyclohexane |

| (1S,2R)-1-butyl-2-ethynylcyclohexane |

| (1R,2R)-1-butyl-2-ethynylcyclohexane |

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The spatial disposition of the bulky butyl group and the linear ethynyl substituent on the cyclohexane ring dictates the accessibility of the reactive sites and the stability of transition states, thereby controlling the speed and stereochemical path of chemical reactions. The cis and trans isomers of this compound, with their distinct topographical features, are expected to exhibit different reactivities and selectivities in various chemical transformations.

Stereoselective Formation of Products

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. masterorganicchemistry.com In the context of this compound, reactions involving the ethynyl group or other functionalities on the cyclohexane ring can lead to the formation of new stereocenters. The pre-existing stereochemistry of the starting material (cis or trans) can significantly influence the diastereomeric ratio of the products.

For instance, in addition reactions to the ethynyl triple bond, the approach of the reagent can be influenced by the orientation of the neighboring butyl group. In the cis-isomer, where both substituents are on the same face of the ring, the butyl group can sterically hinder one face of the ethynyl group, leading to a preferred attack from the less hindered face. This would result in the stereoselective formation of one diastereomer. Conversely, in the trans-isomer, the butyl group is on the opposite face, potentially leading to a different diastereomeric outcome or a lower degree of stereoselectivity.

Table 1: Hypothetical Stereoselective Addition to cis-1-Butyl-2-ethynylcyclohexane

| Reagent (X-Y) | Major Product Diastereomer | Predicted Rationale |

| H-B(sia)₂ / H₂O₂, NaOH | (1R,2S,1'R)-1-Butyl-2-(1-hydroxyethyl)cyclohexane | Syn-hydroboration from the less sterically hindered face opposite to the butyl group. |

| Br₂ | (1R,2S,1'R,2'S)-1-Butyl-2-(1,2-dibromoethenyl)cyclohexane | Anti-addition, with the initial formation of the bromonium ion on the less hindered face. |

Note: The stereochemical descriptors are hypothetical and serve to illustrate the principle of stereoselective formation.

Stereospecific Transformations

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com In such reactions, different stereoisomers of the starting material will give different stereoisomers of the product.

Elimination reactions are classic examples where stereochemistry is crucial. For an E2 elimination to occur, the leaving group and the proton being abstracted must be in an anti-periplanar (diaxial) arrangement. In the case of a derivative of this compound, for instance, a hypothetical elimination of a leaving group at the 1-position and a proton at the 2-position would proceed differently for the cis and trans isomers.

Consider a derivative, 1-butyl-2-ethynylcyclohexyl tosylate. For the trans-diaxial isomer, where both the butyl and the tosylate group are axial, elimination would be facile. However, the more stable diequatorial conformer would need to ring-flip to the less stable diaxial conformation for the reaction to proceed. The cis-isomer, having one axial and one equatorial substituent, would present a different scenario for elimination, potentially leading to a different product or requiring different reaction conditions.

While direct experimental data on stereospecific transformations of this compound derivatives is scarce in the surveyed literature, the principles are well-established for other cyclohexane systems. The cis-trans isomerism in substituted cycloalkanes significantly impacts their reactivity due to steric and electronic effects. numberanalytics.comfiveable.me For example, the synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors highlights the importance of stereocontrol in synthetic chemistry. nih.gov

Table 2: Predicted Outcome of a Stereospecific E2 Elimination on a Derivative of this compound

| Starting Material Stereoisomer | Conformation for Reaction | Product |

| trans-1-Butyl-2-ethynyl-1-tosyloxycyclohexane | Diaxial (less stable conformer) | 1-Butyl-2-ethynylcyclohexene |

| cis-1-Butyl-2-ethynyl-1-tosyloxycyclohexane | Axial-Equatorial | Slower reaction or different product via alternative mechanism |

Note: This table is based on established principles of E2 elimination in cyclohexane systems and serves as a predictive model in the absence of specific experimental data for the named compound.

Applications of 1 Butyl 2 Ethynylcyclohexane As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

The terminal alkyne and the substituted cyclohexane (B81311) ring are functionalities that, in other molecules, are known to be valuable for the construction of complex organic scaffolds.

Theoretically, the ethynyl (B1212043) group of 1-Butyl-2-ethynylcyclohexane could be transformed into a variety of other functional groups, leading to a diverse range of substituted cyclohexane derivatives. Such transformations could include hydration to form ketones, hydrogenation to yield alkyl or alkenyl chains, and various coupling reactions.

The alkyne moiety would be a key reactive handle for intramolecular reactions, potentially leading to the formation of fused or bridged polycyclic systems. Reactions such as the Pauson-Khand reaction or intramolecular Diels-Alder reactions, following suitable functionalization, would be plausible synthetic routes.

Utilization in Organometallic Chemistry

Terminal alkynes are well-established ligands and precursors in organometallic chemistry.

The ethynyl group could be incorporated into larger, more complex ligand architectures. For instance, it could be coupled with phosphine-containing fragments or other coordinating groups to create novel bidentate or polydentate ligands for transition metal catalysis.

This compound could readily form a variety of organometallic complexes. The terminal alkyne can coordinate to metal centers in several modes, including as a π-ligand or, upon deprotonation, as a σ-alkynyl ligand. These complexes could be of interest for their structural properties or as intermediates in catalytic cycles.

Precursor for Advanced Materials

Alkynes are fundamental building blocks for carbon-rich materials and polymers. The structure of this compound suggests potential applications in materials science, such as in the synthesis of polymers with tailored properties or as a component in the formation of organic frameworks.

Advanced Characterization Techniques for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-Butyl-2-ethynylcyclohexane. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of all atoms can be established.

For 1,2-disubstituted cyclohexanes, the relative orientation of the butyl and ethynyl (B1212043) groups (cis or trans) is determined by analyzing the coupling constants (³J(H,H)) of the protons on the substituted carbons (C-1 and C-2). nih.gov The magnitude of these coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation, allowing for the assignment of axial and equatorial positions. nih.gov

Expected ¹H NMR Chemical Shifts: The proton chemical shifts are influenced by the electronic environment. The acetylenic proton is expected to appear in a distinct region, while the protons of the cyclohexane (B81311) ring and the butyl group will resonate in the aliphatic region. oregonstate.edupdx.educompoundchem.com

Expected ¹³C NMR Chemical Shifts: The carbon spectrum will show characteristic signals for the sp-hybridized carbons of the ethynyl group and the sp³-hybridized carbons of the cyclohexane ring and the butyl chain. Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

| Expected NMR Data for this compound | |

|---|---|

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ¹H (Acetylenic C-H) | ~2.5 - 3.1 |

| ¹H (Cyclohexane CH/CH₂) | ~1.0 - 2.2 |

| ¹H (Butyl CH₂/CH₃) | ~0.9 - 1.6 |

| ¹³C (Alkyne C≡C) | ~65 - 90 |

| ¹³C (Cyclohexane CH/CH₂) | ~20 - 50 |

| ¹³C (Butyl CH₂/CH₃) | ~14 - 40 |

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the spatial proximity of protons. For this compound, NOE experiments would definitively establish the relative stereochemistry (cis or trans).

In the cis isomer, where both substituents are on the same face of the ring, one group will be axial and the other equatorial in a given chair conformation. NOE correlations would be expected between the protons of the axial substituent and the other axial protons at the 3- and 5-positions. In the trans isomer, where substituents can be either diaxial or diequatorial, the NOE patterns would differ significantly. For instance, in a diequatorial conformation, NOE signals would be observed between the protons of the substituents and adjacent equatorial and axial ring protons.

The cyclohexane ring is not static and undergoes a rapid "ring flip" between two chair conformations at room temperature. nih.gov For a substituted cyclohexane, these two conformations may not be energetically equivalent. pressbooks.pub Dynamic NMR (DNMR) spectroscopy, conducted at variable temperatures, is used to study this equilibrium.

For this compound, the two chair conformers would involve the interconversion of the butyl and ethynyl groups between axial and equatorial positions. Due to steric hindrance, substituents generally prefer the more spacious equatorial position. The bulky t-butyl group, for example, almost exclusively occupies the equatorial position. pressbooks.pub While the butyl group has a strong equatorial preference, the smaller ethynyl group has a much weaker preference.

By cooling the sample, the rate of the ring flip can be slowed on the NMR timescale. This allows for the observation of separate signals for each distinct conformer. researchgate.net The integration of these signals can be used to determine the equilibrium constant (Keq) and the free energy difference (ΔG°) between the axial and equatorial conformers. sapub.orglumenlearning.com

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. fiveable.me These two methods are complementary; vibrations that are strong in IR may be weak in Raman, and vice versa.

For this compound, the most diagnostic signals are those associated with the terminal alkyne group.

C≡C-H Stretch: A sharp, strong band is expected around 3330-3270 cm⁻¹ in the IR spectrum. orgchemboulder.com

C≡C Stretch: A weak but sharp absorption appears in the 2260-2100 cm⁻¹ region. orgchemboulder.com This band is often stronger and more easily observed in the Raman spectrum. nih.govacs.orgresearchgate.net

C-H Bending: A strong C-H bending vibration for the terminal alkyne is typically observed in the 700-610 cm⁻¹ range in the IR spectrum. orgchemboulder.com

The aliphatic C-H stretching and bending vibrations of the cyclohexane ring and the butyl group will produce characteristic signals in the regions of 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹, respectively. nist.gov

| Expected Vibrational Frequencies for this compound | ||

|---|---|---|

| Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR / Raman) |

| Acetylenic C-H Stretch | ~3300 | Strong / Medium |

| Aliphatic C-H Stretch | ~2850-2960 | Strong / Strong |

| Alkyne C≡C Stretch | ~2120 | Weak / Strong |

| CH₂ Scissoring | ~1465 | Medium / Medium |

| Acetylenic C-H Bend | ~650 | Strong / Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺·), whose m/z value corresponds to the molecular weight of the compound.

The molecular ion is energetically unstable and will break apart into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. For alkyl-substituted cyclohexanes, common fragmentation pathways include:

Loss of the alkyl side chain: A primary fragmentation would be the cleavage of the bond between the cyclohexane ring and the butyl group, resulting in a fragment corresponding to the loss of a butyl radical (loss of 57 mass units). msu.edu

Ring cleavage: The cyclohexane ring itself can fragment. A common fragmentation for cyclohexanes is the loss of ethene (C₂H₄, loss of 28 mass units) via a retro-Diels-Alder type reaction, leading to a prominent peak at m/z = M - 28. msu.edudocbrown.info

Loss of the ethynyl group: Cleavage of the ethynyl group (loss of 25 mass units) is also a possible fragmentation pathway.

Further fragmentation: Subsequent loss of smaller alkyl fragments from the ring or side chain leads to a series of peaks separated by 14 mass units (CH₂). researchgate.net

| Predicted Mass Spectrometry Fragments for this compound (MW = 164.30) | |

|---|---|

| m/z Value | Possible Fragment Ion / Neutral Loss |

| 164 | [C₁₂H₂₀]⁺· (Molecular Ion) |

| 149 | [M - CH₃]⁺ (Loss of methyl) |

| 136 | [M - C₂H₄]⁺ (Loss of ethene) |

| 121 | [M - C₃H₇]⁺ (Loss of propyl) |

| 107 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

X-ray Crystallography for Solid-State Structure Determination (on crystalline derivatives)

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. It yields precise bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and stereochemistry. aps.org

Since this compound is likely a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction may be challenging. In such cases, a crystalline derivative is often prepared. For example, the ethynyl group could be used in a reaction to introduce a functionality, such as a metal complex or a group containing heavy atoms, which facilitates crystallization and improves the quality of the diffraction data.

A successful crystallographic analysis of a derivative would provide unequivocal proof of the relative stereochemistry (cis or trans) of the butyl and ethynyl substituents on the cyclohexane ring. It would also reveal the preferred chair conformation adopted by the molecule in the crystal lattice and detail any intermolecular interactions that influence the crystal packing. synchrotron.org.pl

Future Research Directions and Challenges

Development of Highly Enantioselective and Diastereoselective Methodologies

A primary challenge in the synthesis of 1-butyl-2-ethynylcyclohexane lies in the precise control of stereochemistry at the C1 and C2 positions of the cyclohexane (B81311) ring. The development of methodologies that can selectively generate either the cis or trans diastereomer, as well as control the absolute stereochemistry to yield single enantiomers, is of paramount importance.

Future research will likely focus on asymmetric catalytic methods to achieve this. One promising, albeit hypothetical, approach could involve an asymmetric conjugate addition of a butyl nucleophile to a cyclohexene (B86901) derivative bearing an ethynyl (B1212043) group, or vice versa. The choice of chiral ligand would be crucial in dictating the facial selectivity of the nucleophilic attack. Another avenue of exploration is the development of chiral catalysts for the stereoselective opening of a suitable epoxide precursor, such as 1-butyl-1,2-epoxycyclohexane, with an ethynyl nucleophile.

The table below outlines potential stereoselective synthetic strategies that warrant further investigation.

| Strategy | Catalyst/Reagent | Expected Outcome | Key Challenge |

| Asymmetric Conjugate Addition | Chiral copper or rhodium complexes | Enantioenriched trans-1-butyl-2-ethynylcyclohexane | Controlling regioselectivity and suppressing side reactions. |

| Chiral Lewis Acid Catalyzed Epoxide Opening | Chiral titanium or aluminum complexes | Enantioenriched trans-1-butyl-2-ethynylcyclohexane | Achieving high enantioselectivity and controlling the regioselectivity of the epoxide opening. |

| Asymmetric Hydrogenation of a Prochiral Precursor | Chiral ruthenium or iridium catalysts | Enantioenriched cis or trans isomers depending on the precursor | Synthesis of the requisite prochiral di-substituted cyclohexene precursor. |

Exploration of Novel Catalytic Systems for Efficiency and Sustainability

The development of novel catalytic systems that are both highly efficient and environmentally benign is a key goal in modern organic synthesis. For the synthesis of this compound, this could involve the use of earth-abundant metal catalysts, such as iron, copper, or nickel, in place of more traditional and expensive precious metal catalysts like palladium or platinum.

Furthermore, the principles of green chemistry will likely guide the development of new catalytic approaches. This includes the use of solvent-free reaction conditions, recyclable catalysts, and reactions that proceed with high atom economy. For instance, a direct C-H activation/alkynylation of 1-butylcyclohexane would be a highly atom-economical approach, although achieving the desired regioselectivity and stereoselectivity for the 1,2-disubstitution pattern would be a significant challenge.

Computational Design of New Reactions and Selectivity Control

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for the design of new reactions and for understanding the factors that control selectivity. In the context of this compound synthesis, density functional theory (DFT) calculations could be employed to:

Predict the stereochemical outcome of various catalytic reactions by modeling the transition states of the stereodetermining steps.

Design novel chiral ligands that are predicted to induce high levels of enantioselectivity for a given transformation.

Elucidate the reaction mechanisms of newly developed catalytic systems, providing insights that can be used to further optimize reaction conditions.

By providing a deeper understanding of the underlying principles governing reactivity and selectivity, computational studies can significantly accelerate the development of practical and efficient synthetic routes to this and other complex molecules.

Integration into Natural Product Synthesis and Drug Discovery Efforts (focus on synthetic challenges, not clinical data)

The 1,2-disubstituted cyclohexane motif is a common feature in a wide variety of natural products with interesting biological activities. The development of efficient methods for the synthesis of this compound could therefore have a significant impact on the total synthesis of such natural products. The ethynyl group, in particular, is a versatile functional handle that can be further elaborated into a range of other functionalities, making this compound a potentially valuable building block.

The synthetic challenges in integrating a fragment like this compound into a complex natural product synthesis are numerous. These include:

Chemoselectivity: The presence of the reactive alkyne in the building block requires careful planning of subsequent synthetic steps to avoid undesired side reactions.

Stereochemical compatibility: The stereochemistry of the cyclohexane ring must be carefully controlled to match that of the target natural product.

Protecting group strategies: The development of robust protecting group strategies to mask the alkyne and other functional groups during the synthesis is essential.

Overcoming these challenges will require a combination of innovative synthetic methodology and careful strategic planning.

Investigation of Unexplored Reactivity Modes

The unique combination of a sterically demanding butyl group and a reactive ethynyl group on a cyclohexane scaffold opens up possibilities for exploring novel and previously uninvestigated reactivity modes. For example, the proximity of the butyl and ethynyl groups could lead to interesting intramolecular cyclization reactions under the appropriate conditions.

Furthermore, the alkyne functionality could participate in a variety of cycloaddition reactions, such as the Diels-Alder reaction or click chemistry, to generate more complex polycyclic structures. The stereoelectronic environment of the cyclohexane ring could also influence the reactivity of the alkyne in unexpected ways, leading to the discovery of new and useful chemical transformations. A systematic investigation of the reactivity of this compound under a variety of reaction conditions could therefore lead to the development of novel synthetic methodologies with broad applicability in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.